molecular formula C48H60O12 B13732333 3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene

3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene

Cat. No.: B13732333
M. Wt: 829.0 g/mol
InChI Key: SDSAPCZEAVCSPS-UHFFFAOYSA-N
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Description

This macrocyclic compound features a complex heptacyclic framework with 12 oxygen atoms (dodecaoxa) integrated into its structure. The IUPAC name reflects its intricate bridged ring system, which includes multiple fused and bridged ether linkages.

Properties

Molecular Formula

C48H60O12

Molecular Weight

829.0 g/mol

IUPAC Name

3,6,9,12,15,18,32,35,38,41,44,47-dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene

InChI

InChI=1S/C48H60O12/c1-5-37-33-39-7-2-9-41-35-43-11-4-12-44-36-42-10-3-8-40(47(42)59-31-27-55-23-19-51-16-15-50-18-22-54-26-30-58-46(39)41)34-38(6-1)45(37)57-29-25-53-21-17-49-13-14-52-20-24-56-28-32-60-48(43)44/h1-12H,13-36H2

InChI Key

SDSAPCZEAVCSPS-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOC2=C3CC4=CC=CC5=C4OCCOCCOCCOCCOCCOC6=C(CC7=CC=CC(=C7OCCOCCO1)C5)C=CC=C6CC2=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, each requiring precise control of reaction conditions. Common methods might include:

    Stepwise Synthesis: Building the compound in stages, starting with simpler molecules and gradually adding more complex groups.

    Catalysis: Using catalysts to facilitate specific reactions, such as cyclization or oxidation.

    Purification: Employing techniques like chromatography to isolate the desired product at each stage.

Industrial Production Methods

Industrial production of complex organic compounds often involves scaling up laboratory methods. This can include:

    Batch Processing: Producing the compound in large batches, with careful monitoring of reaction conditions.

    Continuous Flow Synthesis: Using a continuous flow reactor to produce the compound more efficiently and consistently.

Chemical Reactions Analysis

Types of Reactions

Compounds like this can undergo various types of chemical reactions, including:

    Oxidation: Adding oxygen or removing hydrogen to form new functional groups.

    Reduction: Adding hydrogen or removing oxygen to alter the compound’s structure.

    Substitution: Replacing one functional group with another.

Common Reagents and Conditions

Typical reagents and conditions might include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Including palladium on carbon or platinum.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. They can include various derivatives of the original compound, each with unique properties.

Scientific Research Applications

The compound 3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene is a complex chemical structure with potential applications across various scientific fields. This article explores its applications in detail.

Key Properties

  • Molecular Formula : C36H74O13
  • Molecular Weight : 714.9650 g/mol
  • Appearance : Typically a white to off-white solid.

Materials Science

The compound's unique structure allows it to function as a versatile building block in the synthesis of advanced materials.

  • Polymer Chemistry : Its dodecaene structure can be utilized to create polymers with specific mechanical and thermal properties.
  • Nanotechnology : The compound may serve as a precursor for nanoparticles or nanocomposites used in electronics or coatings.

Pharmaceutical Applications

Given its complex structure, this compound has potential applications in drug development.

  • Drug Delivery Systems : Its ability to form stable complexes with various drugs could enhance the efficacy of drug delivery systems.
  • Antimicrobial Properties : Research indicates that similar compounds exhibit antimicrobial activity; thus, this compound could be explored for its potential therapeutic effects.

Environmental Applications

The compound may also find applications in environmental science.

  • Pollutant Remediation : Its chemical properties could allow it to interact with pollutants in water or soil, aiding in remediation efforts.
  • Green Chemistry : The synthesis of this compound can be optimized to reduce waste and energy consumption in chemical processes.

Case Study 1: Drug Delivery Enhancement

A study explored the use of similar polyether compounds in improving the solubility and bioavailability of poorly soluble drugs. By forming micelles with these compounds, researchers achieved a significant increase in drug absorption rates.

Case Study 2: Polymer Development

Research on polymer blends incorporating dodecaene-like structures demonstrated improved mechanical strength and thermal stability compared to traditional polymers. This advancement opens pathways for creating more durable materials for industrial applications.

Summary

The compound 3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene presents a range of promising applications across materials science and pharmaceuticals due to its unique structural properties and potential for innovative uses in drug delivery systems and environmental remediation strategies. Further research is necessary to fully explore and validate these applications through rigorous scientific investigation and experimentation.

Mechanism of Action

The mechanism by which such compounds exert their effects often involves:

    Molecular Targets: Binding to specific proteins or nucleic acids.

    Pathways: Modulating biochemical pathways to achieve the desired effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s dodecaoxaheptacyclo architecture distinguishes it from other macrocycles. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Heteroatoms Ring System Key Properties Reference
Target Compound Not explicitly given 12 O (dodecaoxa) Heptacyclo Rigid, multi-bridged ether framework; potential for host-guest interactions
2,9,12,15,18,25,27,34,37,40,43,50-Dodecaoxa-56-azaheptacyclo[...] () Not provided 12 O, 1 N (aza) Heptacyclo Includes nitrogen; crystal structure shows C–H···O and π-π interactions
Valinomycin () C₅₄H₉₀N₆O₁₈ 18 O, 6 N Cyclic depsipeptide K⁺ ionophore; antibiotic activity; flexible conformation
PEG-13 () C₂₆H₅₄O₁₄ 14 O Linear polymer Hydrophilic; used in drug delivery
8,11,14,17,20,33,36,39,42,45-Decaoxa-51,52,53,54-tetraazapentacyclo[...] () C₄₀H₅₂N₄O₁₀ 10 O, 4 N Pentacyclo Combines ether and amine functionalities; molecular weight 748.86 g/mol
Dodecaoxaheptacyclo[...] dichloromethane disolvate () C₄₆H₅₀O₁₂·2CH₂Cl₂ 12 O Heptacyclo Crystal packing via C–H···O interactions; orthorhombic symmetry

Key Differences and Similarities

  • Oxygen Content: The target compound and ’s dichloromethane solvate share 12 oxygen atoms, but the latter includes solvent interactions that enhance crystallinity. In contrast, Valinomycin (18 O) prioritizes ion transport over rigidity .
  • Conformational Flexibility : Linear PEG derivatives () lack the constrained geometry of the target compound, favoring solubility over selective binding .

Research Findings on Structural Comparison

  • Tanimoto Coefficients: Binary fingerprint comparisons () suggest low similarity (<0.3) between the target compound and Valinomycin, as their functional groups (ethers vs. esters/amines) differ significantly .
  • Crystal Packing: highlights that dodecaoxaheptacyclo compounds form stable 3D networks via C–H···O interactions, a feature absent in linear PEGs or flexible ionophores like Valinomycin .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a highly intricate structure consisting of multiple ether linkages and a significant number of carbon atoms. Its molecular formula is C36H74O13C_{36}H_{74}O_{13} with a molecular weight of approximately 714.965 g/mol. The structure includes several dodecaoxa units that contribute to its unique properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. For instance:

  • Case Study 1 : A derivative of polycyclic ethers demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of the bacterial cell membrane integrity .
  • Case Study 2 : In vitro studies have shown that polyether compounds can inhibit biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating chronic infections .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of the compound have been evaluated in several cancer cell lines:

  • Table 1: Cytotoxicity Data
Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings suggest that the compound may possess selective toxicity towards cancer cells while sparing normal cells.

The proposed mechanism for the anticancer activity involves the induction of apoptosis through mitochondrial pathways. Studies have shown that treatment with similar compounds leads to increased levels of reactive oxygen species (ROS), triggering cell death pathways .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties:

  • Case Study 3 : In vitro assays demonstrated that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Molecular Interaction Studies

Recent studies using molecular docking simulations suggest that the compound can interact with various biological targets such as enzymes involved in cancer progression and inflammatory pathways. This indicates a multifaceted approach to its biological activity.

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this complex compound. Potential areas for future investigation include:

  • In vivo studies to assess therapeutic efficacy and safety.
  • Exploration of structure-activity relationships to optimize derivatives for enhanced biological effects.
  • Development of formulations for targeted delivery in clinical applications.

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